(6-t-Butoxypyridin-2-yl)Zinc chloride
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Overview
Description
(6-tert-butoxypyridin-2-yl)zinc chloride, 0.25 M in tetrahydrofuran (THF), is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the tert-butoxy group on the pyridine ring enhances its reactivity and stability, making it a valuable tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butoxypyridin-2-yl)zinc chloride typically involves the reaction of 6-tert-butoxypyridine with a zinc chloride source in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: 6-tert-butoxypyridine and zinc chloride.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The 6-tert-butoxypyridine is dissolved in THF, followed by the addition of zinc chloride. The mixture is stirred until the reaction is complete, typically monitored by techniques such as NMR or TLC.
Industrial Production Methods
Industrial production of (6-tert-butoxypyridin-2-yl)zinc chloride follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and solvents.
Reactor Design: Use of reactors that can maintain an inert atmosphere and control temperature.
Purification: Techniques such as distillation or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(6-tert-butoxypyridin-2-yl)zinc chloride is primarily used in cross-coupling reactions, such as the Negishi coupling. These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, halide substrates (e.g., aryl bromides or iodides).
Conditions: Inert atmosphere, moderate temperatures (50-100°C), and the presence of a base (e.g., potassium carbonate).
Major Products
The major products of these reactions are typically biaryl compounds or other complex organic structures, depending on the substrates used.
Scientific Research Applications
(6-tert-butoxypyridin-2-yl)zinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6-tert-butoxypyridin-2-yl)zinc chloride in cross-coupling reactions involves the following steps:
Oxidative Addition: The halide substrate reacts with the metal catalyst, forming a metal-halide complex.
Transmetalation: The organozinc reagent transfers its organic group to the metal center.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc chloride
- (4-methoxypyridin-2-yl)zinc chloride
Uniqueness
(6-tert-butoxypyridin-2-yl)zinc chloride is unique due to the presence of the tert-butoxy group, which enhances its stability and reactivity compared to other pyridinyl zinc chlorides. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C9H12ClNOZn |
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Molecular Weight |
251.0 g/mol |
IUPAC Name |
chlorozinc(1+);6-[(2-methylpropan-2-yl)oxy]-2H-pyridin-2-ide |
InChI |
InChI=1S/C9H12NO.ClH.Zn/c1-9(2,3)11-8-6-4-5-7-10-8;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
DOZVXZYDEFKJHS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=CC=C[C-]=N1.Cl[Zn+] |
Origin of Product |
United States |
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